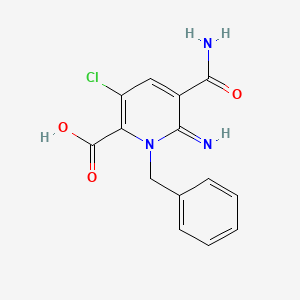

1-Benzyl-5-carbamoyl-3-chloro-6-imino-1,6-dihydropyridine-2-carboxylic acid

Beschreibung

1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Benzylgruppe, eine Carbamoylgruppe, einen Chlorsubstituenten und eine Iminogruppe umfasst. Diese Verbindung gehört zur Familie der Dihydropyridine, die für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie und der organischen Synthese bekannt ist.

Eigenschaften

Molekularformel |

C14H12ClN3O3 |

|---|---|

Molekulargewicht |

305.71 g/mol |

IUPAC-Name |

1-benzyl-5-carbamoyl-3-chloro-6-iminopyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H12ClN3O3/c15-10-6-9(13(17)19)12(16)18(11(10)14(20)21)7-8-4-2-1-3-5-8/h1-6,16H,7H2,(H2,17,19)(H,20,21) |

InChI-Schlüssel |

RFGQRUGAUVVGDW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(=C(C=C(C2=N)C(=O)N)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Kondensation geeigneter Aldehyde mit Ammoniak oder primären Aminen, gefolgt von Cyclisierungs- und Chlorierungsschritten. Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen wie kontrollierte Temperatur, Druck und den Einsatz von Katalysatoren beinhalten, um Ausbeute und Reinheit zu verbessern .

Analyse Chemischer Reaktionen

1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Iminogruppe in eine Aminogruppe umwandeln.

Substitution: Der Chlorsubstituent kann durch andere Nukleophile durch Substitutionsreaktionen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Die Forschung läuft, um ihr Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Sie wird bei der Synthese verschiedener industrieller Chemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Derivat der untersuchten Verbindung ab .

Wirkmechanismus

The mechanism of action of 5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure kann mit anderen Dihydropyridinderivaten wie Nifedipin und Amlodipin verglichen werden. Während diese Verbindungen einen gemeinsamen Dihydropyridinkern aufweisen, unterscheiden sich ihre Substituenten und funktionellen Gruppen, was zu Variationen in ihren chemischen Eigenschaften und biologischen Aktivitäten führt. Die einzigartige Kombination aus Benzyl-, Carbamoyl-, Chlor- und Iminogruppen in 1-Benzyl-5-Carbamoyl-3-chlor-6-imino-1,6-dihydropyridin-2-carbonsäure unterscheidet sie von anderen ähnlichen Verbindungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.